N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide

Vue d'ensemble

Description

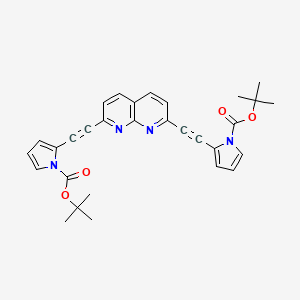

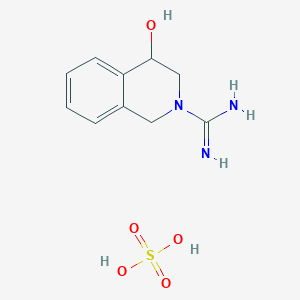

“N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide” is a product that can be used during the preparation of novel N-terminally modified protease stabilized acylated insulin derivatives for treatment of diabetes . It has a CAS Number of 42014-55-1 and a Molecular Formula of C9H15N2O4 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H15BrN2O4 . The InChI representation of the molecule isInChI=1S/C9H15N2O4.BrH/c1-11(2,3)6-9(14)15-10-7(12)4-5-8(10)13;/h4-6H2,1-3H3;1H/q+1;/p-1 . Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 295.13 g/mol . It has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 4 . The exact mass and monoisotopic mass is 294.02152 g/mol . The topological polar surface area is 63.7 Ų .Applications De Recherche Scientifique

Synthesis and Chemistry

N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide, as a derivative of N-Hydroxysuccinimide (NHS) esters, plays a significant role in various chemical syntheses. NHS esters are fundamental in peptide synthesis, bioconjugate chemistry, and the preparation of functionalized materials and polymers (Barré et al., 2016). This versatility is due to the reactivity of NHS esters with amines under mild conditions, making them ideal for peptide bond formation, as demonstrated in the synthesis of dipeptides using N,O-bis(trimethylsilyl)acetamide/NHS ester as coupling agents (Huang & Feng, 2016).

Bioconjugation and Cross-Linking

In the field of bioconjugation, NHS esters, including the Trimethylglycine variant, are widely used for chemical cross-linking, particularly in proteins. This application is crucial for understanding protein interactions and structures (Kalkhof & Sinz, 2008). Moreover, NHS esters' role in site-specific protein labeling has been elaborated, highlighting their utility in biochemical research and the analysis of protein mechanisms (Dempsey et al., 2018).

Analytical Chemistry

The importance of NHS esters, including Trimethylglycine variants, extends to analytical chemistry, where they are essential for labeling biomolecules like antibodies and proteins. This labeling plays a pivotal role in various biological applications, including immunofluorescence and flow cytometry (Berg & Fishman, 2019). The stability and reactivity of NHS ester chemistry on surfaces have also been investigated, providing insights crucial for technologies like microarray and biomedical device fabrication (Cheng et al., 2007).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of N,N,N-Trimethylglycine-N-hydroxysuccinimide ester bromide is the insulin molecule. The compound is used in the preparation of novel N-terminally modified protease stabilized acylated insulin derivatives for the treatment of diabetes .

Mode of Action

This compound interacts with insulin molecules, leading to the formation of N-terminally modified protease stabilized acylated insulin derivatives. These derivatives have enhanced stability and efficacy in the treatment of diabetes .

Biochemical Pathways

The compound affects the insulin signaling pathway. By modifying the insulin molecule, it enhances the stability of the insulin and its resistance to protease degradation. This leads to improved glucose uptake and regulation, which is crucial in the management of diabetes .

Result of Action

The molecular and cellular effects of this compound’s action result in the formation of modified insulin derivatives. These derivatives have enhanced stability and resistance to protease degradation, leading to improved glucose regulation in the body .

Propriétés

IUPAC Name |

[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-trimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2O4.BrH/c1-11(2,3)6-9(14)15-10-7(12)4-5-8(10)13;/h4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERFXNCAXJIPGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)ON1C(=O)CCC1=O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42014-55-1 | |

| Record name | Ethanaminium, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N,N,N-trimethyl-2-oxo-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42014-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)

![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)